molecular formula C21H24N6 B12371973 (1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine

(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine

Cat. No.: B12371973
M. Wt: 360.5 g/mol
InChI Key: MSFPLTWUFWOKBX-KUHUBIRLSA-N
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Description

D-Moses, also known as (1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenyl-1,2-propanediamine, is a chemical compound with the empirical formula C21H24N6 and a molecular weight of 360.46. It is an enantiomer of L-Moses, which is a potent and selective inhibitor of the p300/CBP-associated factor bromodomain. D-Moses, however, shows no observable binding for the p300/CBP-associated factor bromodomain and is often used as an inactive control compound in research .

Preparation Methods

The synthesis of D-Moses involves several steps, starting with the preparation of the triazolophthalazine core This is typically achieved through a cyclization reaction involving appropriate precursorsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or helium, to prevent unwanted side reactions with moisture, oxygen, or carbon dioxide .

Industrial production methods for D-Moses would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and purity, and ensuring that the processes are cost-effective and environmentally friendly.

Chemical Reactions Analysis

D-Moses can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating and acylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

D-Moses is primarily used as a control compound in scientific research, particularly in studies involving its enantiomer, L-Moses. Some of the key applications include:

    Chemistry: Used in studies to understand the binding properties and selectivity of bromodomain inhibitors.

    Biology: Employed in cellular assays to investigate the effects of bromodomain inhibition on gene expression and cellular functions.

    Medicine: Utilized in drug discovery research to develop new therapeutic agents targeting bromodomains.

Mechanism of Action

D-Moses itself does not exhibit significant biological activity as it does not bind to the p300/CBP-associated factor bromodomain. its enantiomer, L-Moses, inhibits the bromodomain by binding to the acetyl-lysine recognition pocket, thereby preventing the interaction of the bromodomain with acetylated histones. This inhibition can affect gene expression and various cellular processes .

Comparison with Similar Compounds

D-Moses is unique in its lack of binding to the p300/CBP-associated factor bromodomain, making it an ideal control compound. Similar compounds include:

These compounds are compared based on their binding properties, selectivity, and applications in research. D-Moses stands out due to its role as an inactive control, providing a baseline for evaluating the effects of active bromodomain inhibitors.

Properties

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

IUPAC Name

(1R,2R)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine

InChI

InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m1/s1

InChI Key

MSFPLTWUFWOKBX-KUHUBIRLSA-N

Isomeric SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@H](C)[C@@H](C4=CC=CC=C4)N(C)C

Canonical SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C

Origin of Product

United States

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